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Compound of Interest

Compound Name:
2-Fluoro-5-

(trifluoromethyl)benzonitrile

Cat. No.: B1297521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, spectroscopic data, synthesis, and applications of 2-Fluoro-5-
(trifluoromethyl)benzonitrile. This information is intended to support research, development,

and drug discovery activities involving this versatile fluorinated building block.

Chemical Structure and Identification
2-Fluoro-5-(trifluoromethyl)benzonitrile is an aromatic organic compound characterized by a

benzene ring substituted with a fluorine atom, a nitrile group, and a trifluoromethyl group.

Chemical Structure:

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 4088-84-0[1]

Molecular Formula C₈H₃F₄N[1]

Molecular Weight 189.11 g/mol [2]

IUPAC Name 2-Fluoro-5-(trifluoromethyl)benzonitrile

Synonyms 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene

InChI
InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-

5(7)4-13/h1-3H[1]

InChIKey LCLVMSCLLULGRY-UHFFFAOYSA-N[1]

SMILES C1=CC(=C(C=C1F)C#N)C(F)(F)F

Physicochemical Properties
Table 2: Physical and Chemical Properties

Property Value Reference

Appearance
Colorless to almost colorless

clear liquid
[2]

Boiling Point 99 °C at 24 mmHg [2]

Density 1.38 g/cm³ [2]

Refractive Index n20/D 1.45 [2]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 2-Fluoro-5-(trifluoromethyl)benzonitrile is not readily available in

the searched literature. The following are predicted chemical shifts and coupling patterns based

on the analysis of structurally similar compounds.
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Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.8-8.0 m - Aromatic-H

~7.6-7.7 m - Aromatic-H

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm) Description

~160-165 (d) C-F

~135-140 (q) C-CF₃

~115-135 Aromatic carbons

~110-120 -CN

~120-125 (q) -CF₃

Table 5: Predicted ¹⁹F NMR Spectral Data (CDCl₃, referenced to CFCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

~ -60 to -65 s -CF₃

~ -100 to -120 m Ar-F

Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoro-5-(trifluoromethyl)benzonitrile is available from the NIST

WebBook.[1] Key absorptions are expected for the C≡N stretch, C-F stretches, and aromatic C-

H and C=C vibrations.

Table 6: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2230 Strong C≡N stretch

~1600, ~1500, ~1450 Medium-Strong Aromatic C=C stretching

~1300-1100 Strong
C-F stretching (trifluoromethyl

group)

~1200-1000 Strong
C-F stretching (aromatic

fluorine)

~900-700 Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-Fluoro-5-(trifluoromethyl)benzonitrile is

available from the NIST WebBook.[1]

Table 7: Major Mass Spectral Peaks

m/z Relative Intensity Possible Fragment

189 High [M]⁺ (Molecular ion)

170 Moderate [M-F]⁺

162 Moderate [M-HCN]⁺

120 Moderate [M-CF₃]⁺

Synthesis
A detailed experimental protocol for the synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile
is not explicitly published. However, a plausible synthetic route can be adapted from the

synthesis of the structurally related 2-fluoro-5-formylbenzonitrile, followed by a

trifluoromethylation step.[3] One potential method involves the Sandmeyer reaction, a versatile

tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt

intermediate.[4]
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Proposed Synthetic Pathway: Sandmeyer-type
Trifluoromethylation

Step 1: Diazotization Step 2: Trifluoromethylation

2-Fluoro-5-aminobenzotrifluoride Benzenediazonium salt intermediate

NaNO₂, HCl
0-5 °C 2-Fluoro-5-(trifluoromethyl)benzonitrile

Cu(I) catalyst,
Trifluoromethylating agent

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical)
Step 1: Diazotization of 2-Fluoro-5-aminobenzotrifluoride

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and

a dropping funnel, dissolve 2-fluoro-5-aminobenzotrifluoride in a suitable acidic aqueous

solution (e.g., HCl).

Cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the

temperature below 5 °C.

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation

of the diazonium salt.

Step 2: Sandmeyer-type Trifluoromethylation

In a separate reaction vessel, prepare a solution or suspension of a copper(I) catalyst and a

suitable trifluoromethylating agent (e.g., a trifluoromethyl-containing organometallic reagent

or a combination of reagents that generate the CF₃ radical).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1297521?utm_src=pdf-body-img
https://www.benchchem.com/product/b1297521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylation mixture.

Vigorous gas evolution (N₂) is expected.

Allow the reaction to warm to room temperature and stir for several hours until the reaction is

complete (monitor by TLC or GC-MS).

Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g.,

ethyl acetate or dichloromethane).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or

magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to yield pure 2-
Fluoro-5-(trifluoromethyl)benzonitrile.

Reactivity and Applications
2-Fluoro-5-(trifluoromethyl)benzonitrile is a valuable intermediate in organic synthesis,

particularly in the pharmaceutical and agrochemical industries.[2][5] The presence of three

distinct functional groups (fluoro, trifluoromethyl, and nitrile) on the aromatic ring provides

multiple sites for further chemical transformations.

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or

reduced to a primary amine. It can also participate in cycloaddition reactions to form

heterocyclic systems.

Aromatic Ring: The electron-withdrawing nature of the nitrile and trifluoromethyl groups

activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom being

a potential leaving group.

Trifluoromethyl Group: The trifluoromethyl group enhances the lipophilicity and metabolic

stability of molecules, making it a desirable feature in many drug candidates.[2]

Applications:
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Pharmaceuticals: It serves as a key building block for the synthesis of various active

pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[2]

Agrochemicals: It is used in the development of new herbicides and pesticides.[2]

Materials Science: The unique properties imparted by the fluorine atoms make it a useful

monomer or additive in the synthesis of advanced polymers and coatings with enhanced

chemical resistance and thermal stability.[2]

Experimental Workflow and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of 2-
Fluoro-5-(trifluoromethyl)benzonitrile.

Synthesis

Characterization

Starting Materials

Chemical Reaction

Work-up & Purification

Final Product

NMR (¹H, ¹³C, ¹⁹F) FTIR Mass Spectrometry Purity Analysis (GC/HPLC)
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Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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